Product packaging for Leucine enkephalinamide(Cat. No.:CAS No. 60117-24-0)

Leucine enkephalinamide

Cat. No.: B1671295
CAS No.: 60117-24-0
M. Wt: 554.6 g/mol
InChI Key: YZXGODHVAJPXSG-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Endogenous Opioid Peptides and Leucine (B10760876) Enkephalinamide Discovery

The journey into understanding compounds like Leucine enkephalinamide begins with the broader story of endogenous opioid peptides. In the 1960s, scientific evidence began to mount for the existence of specific receptors in the brain that bind to opiate drugs. nih.gov This led to the logical assumption that the body must produce its own, or endogenous, substances that interact with these receptors. nih.gov This hypothesis spurred a significant research effort, culminating in the mid-1970s with a landmark discovery.

In 1975, John Hughes and Hans Kosterlitz, along with their team, identified the first endogenous opioid peptides from the brains of pigs. psu.edunih.gov These were two pentapeptides—peptides composed of five amino acids—which they named Met-enkephalin and Leu-enkephalin. psu.edu Leu-enkephalin has the amino acid sequence Tyr-Gly-Gly-Phe-Leu. nih.govwikipedia.org This discovery was a cornerstone in opioid peptide history, confirming that the body has its own system for modulating pain and other physiological processes, similar to how morphine works. psu.edu

These naturally occurring enkephalins, however, are quickly broken down by enzymes in the body, which limits their therapeutic potential. wikipedia.org This inherent instability led researchers to synthesize analogues, or modified versions, of these peptides to enhance their stability and potency. wikipedia.org this compound is one such synthetic analogue. It is derived from the natural Leucine-enkephalin. ontosight.ai The key chemical modification in this compound is the amidation of the C-terminal end of the peptide. ias.ac.in This alteration, while seemingly minor, significantly impacts the molecule's properties. ias.ac.in For instance, studies have shown that this amidation can enhance the peptide's potency. ias.ac.in

The development of synthetic analogues like this compound and D-Ala2-Met-enkephalinamide (DAME) in the years following the discovery of enkephalins marked a new chapter in opioid research. nih.govnih.govdtic.mil These more stable compounds provided researchers with valuable tools to probe the function of opioid receptors and to explore the potential for developing new pain-relieving drugs. ontosight.ai

Academic Significance and Contemporary Research Trajectory

The academic significance of this compound lies primarily in its utility as a research tool to understand the opioid system. As a more stable analogue of the endogenous Leu-enkephalin, it allows for more reliable and prolonged experimental observations. nih.gov

A major focus of research has been on its interaction with opioid receptors. This compound, like its parent compound, acts as an agonist at opioid receptors, particularly showing a high affinity for the delta (δ) opioid receptor. wikipedia.orgmedchemexpress.com Its interactions with both mu (μ) and delta (δ) opioid receptors have been a subject of study. ontosight.ai The development of various analogues of this compound, through modifications at different amino acid positions, has been instrumental in studying structure-activity relationships. ias.ac.in These studies help to elucidate which parts of the peptide are crucial for binding to specific receptors and for biological activity. nih.gov

Another significant area of research is the conformational analysis of this compound. Using techniques like proton magnetic resonance, scientists have investigated the three-dimensional shape that the molecule adopts in different environments. ias.ac.in These studies have revealed that this compound tends to prefer an extended backbone conformation, which differs from the folded structure of the natural Leucine-enkephalin. ias.ac.in Understanding the molecule's conformation is critical, as it dictates how it interacts with its receptor.

Contemporary research continues to build on this foundation. Scientists are creating and evaluating new analogues of this compound to refine receptor selectivity and to investigate the biological roles of different parts of the peptide. nih.govnih.gov For example, researchers have systematically replaced amide bonds within the Leucine-enkephalin structure with other chemical groups to study their importance for biological activity and to create novel peptide analogues with enhanced stability. nih.gov The overarching goal of much of this research is the design and synthesis of new therapeutic agents, particularly for pain management, that can offer the benefits of opioids with fewer undesirable side effects. ontosight.aimdpi.com

Table 1: Comparison of Leucine-enkephalin and this compound

Feature Leucine-enkephalin This compound
Type Endogenous opioid peptide Synthetic analogue
Chemical Structure Tyr-Gly-Gly-Phe-Leu-COOH Tyr-Gly-Gly-Phe-Leu-CONH₂
Stability Rapidly degraded by enzymes More resistant to enzymatic degradation
Primary Receptor Affinity Delta (δ) opioid receptor Delta (δ) opioid receptor
Conformation Tends to adopt a folded β-bend conformation Prefers an extended backbone conformation

Table 2: Compound Names Mentioned

Compound Name
This compound
Leucine-enkephalin
Met-enkephalin
Morphine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N6O6 B1671295 Leucine enkephalinamide CAS No. 60117-24-0

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O6/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXGODHVAJPXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975548
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60117-24-0
Record name Enkephalinamide-leu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENKEPHALIN, LEU-5-AMINO-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Biology and Biochemistry of Leucine Enkephalinamide

Endogenous Production and Precursor Processing

Leucine (B10760876) enkephalin, the precursor to Leucine enkephalinamide, is derived from two larger precursor proteins: proenkephalin and prodynorphin. mdpi.comebi.ac.uk Proenkephalin contains one copy of the Leucine enkephalin sequence, while prodynorphin contains three copies. nih.gov The biosynthesis of Leucine enkephalin involves the proteolytic processing of these precursors within the neuron. Specific endopeptidases cleave the precursor proteins at paired basic amino acid residues to release the active pentapeptide. nih.gov While Leucine enkephalin is directly synthesized from these precursors, the formation of this compound requires an additional enzymatic step. The C-terminal amidation is a common post-translational modification for many neuropeptides and is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme converts the C-terminal glycine-extended precursor into the corresponding amidated peptide.

Enzymatic Degradation and Metabolic Pathways

The biological activity of this compound is terminated by enzymatic degradation. Several peptidases are involved in its metabolism, leading to a relatively short half-life in vivo.

A primary pathway for the degradation of this compound is the cleavage of the N-terminal tyrosine residue by aminopeptidases. nih.gov This initial cleavage results in the loss of opioid activity, as the N-terminal tyrosine is crucial for receptor binding. A membrane-bound aminopeptidase (B13392206), similar to aminopeptidase M, has been shown to rapidly hydrolyze Leucine enkephalin by sequentially removing N-terminal amino acids. nih.gov Amastatin-sensitive aminopeptidases have been identified as playing a significant role in the inactivation of [Leu5]-enkephalin in various tissues. nih.gov

Enkephalinases, such as neutral endopeptidase 24.11 (NEP), also contribute to the degradation of this compound. NEP cleaves the Gly-Phe bond in the enkephalin sequence. nih.gov Other peptidases, including dipeptidyl peptidases and carboxypeptidases, may also be involved in the metabolic cascade, further breaking down the peptide into smaller, inactive fragments. The combined action of these enzymes ensures a rapid termination of the opioid signal.

The metabolic stability of enkephalins, including this compound, is generally low, particularly in plasma. mdpi.com In vitro studies have shown that Leucine enkephalin is rapidly degraded in plasma, with a half-life of only a few minutes. mdpi.comnih.gov However, its stability is significantly higher in cerebrospinal fluid (CSF), where peptidase activity is lower. mdpi.com The C-terminal amidation of this compound is known to confer increased resistance to carboxypeptidases, which could contribute to a slightly longer half-life compared to its non-amidated counterpart. Modifications to the peptide backbone, such as the substitution of Gly2 with a D-amino acid, have been shown to dramatically increase metabolic stability. acs.org

Metabolic Stability of Leucine Enkephalin and Analogs
CompoundMatrixHalf-life
Leucine EnkephalinMouse Plasma25 minutes mdpi.com
Leucine EnkephalinCSF> 5 hours (80% remaining) mdpi.com
Glycosylated Leu-enkephalin amide 1Plasma89 minutes acs.org
Glycosylated Leu-enkephalin amide 2Plasma164 minutes acs.org
Glycosylated Leu-enkephalin amide 1Brain331 minutes acs.org
Glycosylated Leu-enkephalin amide 2Brain>500 minutes acs.org

Opioid Receptor Pharmacology and Ligand-Receptor Interactions

This compound exerts its physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors. It primarily interacts with the mu (µ) and delta (δ) opioid receptors. wikipedia.orgnih.gov

This compound acts as an agonist at both µ- and δ-opioid receptors, with a notable preference for the δ-opioid receptor. wikipedia.org The binding affinity of this compound and its analogs to these receptors has been characterized in various studies. For instance, substitutions at the Phe4 position can significantly alter the binding affinity and selectivity for both δ- and µ-opioid receptors. mdpi.com The interaction with these receptors initiates a signaling cascade that leads to the modulation of neuronal activity and its characteristic physiological effects. The analgesic effects of enkephalins are thought to be primarily mediated through the µ-opioid receptor. nih.gov

Opioid Receptor Binding Affinities of Leucine Enkephalin and Analogs
CompoundReceptorBinding Affinity (Ki, nM)
Leu5-enkephalin mdpi.comδOR1.26
µOR1.7
Meta-substituted Phe4 analog (1a) mdpi.comδOR0.023
µOR0.059
Meta-substituted Phe4 analog (1i) mdpi.comδOR0.93
µOR0.98

Agonistic Actions at Opioid Receptor Subtypes

This compound demonstrates distinct binding affinities and efficacies at the different subtypes of opioid receptors, which dictates its pharmacological profile.

This compound is recognized as an endogenous agonist for the delta-opioid receptor (DOR), for which it displays a high binding affinity. nih.govmdpi.com Research indicates that Leucine enkephalin (the non-amidated parent compound, often used as a reference) binds to the DOR with a high affinity, with reported inhibition constant (Kᵢ) values in the low nanomolar range. mdpi.com Specifically, a Kᵢ value of 1.26 nM for Leu⁵-enkephalin at the δOR has been documented. mdpi.com

In terms of functional activity, this compound acts as a potent agonist at the DOR. Studies on the parent compound, Leu⁵-enkephalin, show it provides near-full agonist activity at the DOR, with efficacy measured at 92–100% relative to baseline Leu⁵-enkephalin activity. mdpi.com This high efficacy signifies its ability to robustly activate the receptor upon binding, initiating downstream signaling cascades.

Binding Affinity and Efficacy of Leu⁵-enkephalin at the Delta-Opioid Receptor
ParameterValueReference
Binding Affinity (Kᵢ)1.26 nM mdpi.com
Efficacy92-100% mdpi.com

While its primary affinity is for the DOR, this compound also binds to and activates the mu-opioid receptor (MOR). mdpi.com It agonizes the δOR with moderate selectivity over the µOR. mdpi.com The binding affinity for the MOR is also in the low nanomolar range, though typically lower than its affinity for the DOR. A Kᵢ value of 1.7 nM for Leu⁵-enkephalin at the µOR has been reported, indicating potent binding. mdpi.com

Functionally, this compound demonstrates significant efficacy at the MOR. Studies have shown that Leu⁵-enkephalin can elicit near-full agonist activities at the µOR, with efficacy values ranging from 85–105% compared to the reference agonist DAMGO. mdpi.com This indicates that despite a slightly lower binding preference compared to the DOR, it is capable of strongly activating the MOR.

Binding Affinity and Efficacy of Leu⁵-enkephalin at the Mu-Opioid Receptor
ParameterValueReference
Binding Affinity (Kᵢ)1.7 nM mdpi.com
Efficacy85-105% (vs. DAMGO) mdpi.com

In contrast to its activity at DOR and MOR, this compound does not significantly interact with the kappa-opioid receptor (KOR). mdpi.com This lack of significant binding affinity or functional activity at the KOR is a key feature of its receptor interaction profile, contributing to its pharmacological specificity.

Intracellular Signaling Pathways and Cellular Responses

The agonistic action of this compound at opioid receptors triggers a series of intracellular signaling events that lead to specific cellular responses.

Opioid receptors, including DOR and MOR, are classic G protein-coupled receptors (GPCRs). mdpi.com The activation mechanism is initiated when an agonist like this compound binds to the receptor. oup.com This binding induces a conformational change in the receptor, which in turn allows it to interact with and activate an associated heterotrimeric G protein on the intracellular side of the membrane. oup.com

This activation promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. oup.com Subsequently, the G protein dissociates into its constituent Gα-GTP and Gβγ subunits. oup.com Both of these dissociated subunits can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and ion channels. nih.gov Specifically, Leucine enkephalin has been shown to be a full agonist for both Gαi1 and GαoA G-proteins, indicating it can maximally activate these particular signaling pathways upon receptor binding. nih.gov

One of the significant downstream signaling pathways affected by opioid receptor activation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. creative-diagnostics.commdpi.comfrontiersin.org The activation of GPCRs, such as the DOR by this compound, can initiate a cascade of protein phosphorylations that culminates in the activation of ERK1/2. frontiersin.org

The classical ERK1/2 pathway involves a series of kinases: Raf, MEK (MAPK/ERK kinase), and finally ERK. frontiersin.org Once activated via phosphorylation by MEK, ERK1/2 can translocate to the nucleus and phosphorylate various transcription factors. frontiersin.org This leads to changes in gene expression and ultimately influences a wide range of cellular processes, including cell proliferation, differentiation, and survival. creative-diagnostics.comfrontiersin.org

Calcium Channel Current Inhibition:Studies have demonstrated that Leucine enkephalin can inhibit voltage-gated calcium channels, particularly the N-type and L-type, which is a key mechanism in reducing neurotransmitter release. However, the specific effects of this compound on different types of calcium channels, including the magnitude of current inhibition and the specific channel subtypes it targets, have not been explicitly detailed in the scientific literature.

Due to these limitations and in adherence to the strict instructions to focus solely on this compound and maintain scientific accuracy, it is not possible to generate the requested article with the required level of detail and supporting data tables. Further experimental research specifically investigating the molecular and biochemical properties of this compound is required to address the topics outlined.

Physiological and Pathophysiological Roles of Leucine Enkephalinamide

Central Nervous System Modulation

Leucine (B10760876) enkephalinamide is a key neuromodulator within the central nervous system, exerting its influence by binding to opioid receptors. This interaction triggers a cascade of intracellular events that alter neuronal excitability and neurotransmitter release, thereby shaping a wide range of physiological responses.

Nociception and Antinociceptive Mechanisms

Nociception, the neural process of encoding and processing noxious stimuli, is profoundly influenced by Leucine enkephalinamide. This endogenous peptide is an integral component of the body's natural pain-relief system, producing analgesic effects at both the spinal and supraspinal levels.

At the level of the spinal cord, this compound acts as a potent modulator of incoming pain signals. Enkephalins are released from spinal interneurons, which can be activated by descending pain pathways involving serotonin (B10506) and norepinephrine. Upon release, these peptides bind to opioid receptors on the terminals of primary afferent neurons (first-order neurons) and on second-order neurons in the dorsal horn. This binding inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, effectively dampening the transmission of pain signals to higher brain centers. This presynaptic and postsynaptic inhibition results in a significant reduction in the perception of pain.

Research indicates that the intrathecal administration of Leucine-enkephalin, particularly when co-administered with peptidase inhibitors to prevent its degradation, can lead to complex effects. While it can produce analgesia, some studies have shown that it can also induce nociceptive behaviors through the activation of the glutamate-NO-ERK pathway via δ2-opioid receptors in the dorsal spinal cord.

Spinal Cord Modulation of Nociception by this compound

MechanismReceptors InvolvedNeurotransmitters AffectedOverall Effect on Nociception
Presynaptic inhibition of primary afferent neuronsδ-opioid receptorsInhibits release of Glutamate and Substance PAnalgesia
Postsynaptic inhibition of second-order neuronsμ- and δ-opioid receptorsHyperpolarization, reducing neuronal excitabilityAnalgesia
Activation of glutamate-NO-ERK pathwayδ2-opioid receptorsActivation of glutamate signalingPotential for nociceptive behaviors under certain conditions

Beyond the spinal cord, this compound contributes to pain modulation through its actions in various brain regions. Key supraspinal sites for opioid-mediated analgesia include the periaqueductal gray (PAG), the rostral ventromedial medulla (RVM), and the locus coeruleus. Endogenous opioids like enkephalins can influence the descending pain modulatory system, which originates in these brainstem nuclei.

Activation of opioid receptors in the PAG can lead to the disinhibition of descending pathways that project to the spinal cord. These descending pathways can then suppress the activity of nociceptive neurons in the dorsal horn. Leucine enkephalin has been shown to potentiate morphine-induced analgesia in the brain, highlighting its role in central analgesic mechanisms. The emotional and sensory experience of pain is also modulated by limbic and thalamic brain regions, which are influenced by opioidergic signaling.

Stress Response Regulation and Adrenal Medulla Involvement

This compound is intricately involved in the body's response to stress. The adrenal medulla, the inner part of the adrenal gland, is a major site of both catecholamine and enkephalin synthesis and release. In response to stressful stimuli, the sympathetic nervous system stimulates the adrenal medulla to secrete catecholamines, such as epinephrine (B1671497) and norepinephrine, which mediate the "fight-or-flight" response.

Notably, Leucine enkephalin is co-released with these catecholamines from chromaffin cells in the adrenal medulla. Studies have shown that impulse activity and depolarization differentially regulate the expression of Leucine enkephalin and catecholamines. For instance, surgical denervation of the adrenal gland or blockade of synaptic transmission leads to an increase in Leucine enkephalin content, while decreasing catecholamine levels. Glucocorticoids, also released during stress, have been found to regulate the expression of Leucine enkephalin in adrenal chromaffin cells. This co-release and differential regulation suggest a complex interplay where enkephalins may act to modulate the physiological response to stress, potentially by counteracting some of the effects of high levels of catecholamines.

This compound and Catecholamine Regulation in the Adrenal Medulla

ConditionEffect on this compoundEffect on Catecholamines
Acute Stress (Sympathetic Activation)Co-released with catecholaminesIncreased secretion
Surgical DenervationIncreased contentDecreased levels
Pharmacologic Blockade of Synaptic TransmissionIncreased contentDecreased levels
Veratridine-induced DepolarizationAccumulation preventedNot specified
Glucocorticoid ExposureRegulated expressionNot specified

Limbic System Modulation and Emotional Conditions

The limbic system, a collection of brain structures crucial for emotion, behavior, and memory, contains high densities of enkephalinergic neurons. Key areas within the limbic system, such as the amygdala, hippocampus, and hypothalamus, are involved in processing emotions like fear, anxiety, and pleasure. The presence of enkephalin pathways in these regions suggests a significant role for this compound in modulating emotional states.

The euphoric effects associated with opiates are thought to be mediated, in part, by the action of enkephalins within the limbic system. Dysregulation of the enkephalinergic system has been implicated in various emotional conditions. For example, alterations in the functioning of the limbic system are often observed in anxiety disorders, depression, and post-traumatic stress disorder (PTSD). The modulation of emotional behavior by this compound is linked to its ability to influence the major dopaminergic pathways in the brain, including the meso-limbic pathway, which is critical for reward and motivation.

Memory Processes

The role of this compound in memory is complex and appears to be modulatory. The hippocampus, a key structure in the limbic system, is essential for the formation and consolidation of memories. Research has indicated that leucine, the C-terminal amino acid of Leucine enkephalin, can have a significant impact on cognitive processes.

Studies in animal models have shown that intra-hippocampal administration of leucine can impair memory consolidation. This impairment has been associated with a complete inhibition of long-term potentiation (LTP) generation, a cellular mechanism believed to underlie learning and memory. Furthermore, research in rats has demonstrated that while insufficient leucine levels can exacerbate cognitive impairment, supplementation with a high-leucine diet can help recover cognitive function to some extent. These findings suggest that this compound, through its constituent amino acid, may play a role in modulating the cellular processes that are fundamental to memory formation.

Behavioral Activation and Psychomotor Activity

This compound and its analogues have been shown to exert significant effects on behavioral activation and psychomotor activity. Research indicates that intraventricular injections of long-acting enkephalin analogues, including D-Ala2-Leu-enkephalinamide, lead to a sustained increase in psychomotor activity in mice nih.govnih.gov. This heightened activity is characterized by continuous, stereotyped behaviors, such as stereotyped running, which bears a resemblance to the effects observed after morphine administration nih.gov.

The behavioral activation induced by these enkephalin analogues is dose-dependent nih.gov. Studies have demonstrated that these motor syndromes can be reversed by pretreatment with naloxone (B1662785), an opioid receptor antagonist, suggesting that the effects are mediated through opioid receptors nih.govnih.gov. Furthermore, naloxone administered alone has been found to reduce the initial behavioral activation observed when mice are exposed to a novel environment, implying that endogenous opiates may play a role in facilitating behavioral excitation nih.gov. In some studies, Leucine enkephalin has been observed to cause behavioral depression in male mice, an effect that can counteract the depression of motility caused by ethanol (B145695) in female mice nih.gov.

The potency of these analogues can vary, with some research suggesting that the leucine-enkephalin analogue is more potent than the methionine-enkephalin analogue at most doses tested nih.gov. These findings collectively suggest that endogenous opioid peptides like this compound are involved in the modulation of behavioral arousal and motor activity.

Table 1: Effects of this compound Analogues on Psychomotor Activity in Mice

Compound Administration Route Observed Effect Receptor Involvement Reversibility
D-Ala2-Leu-enkephalinamide Intraventricular Sustained elevation of psychomotor activity, stereotyped running Opioid receptors Reversed by naloxone
Leucine enkephalin Intraperitoneal Behavioral depression (in males) Not specified Counteracted ethanol-induced depression (in females)

Neuroprotective Effects

This compound analogues have demonstrated significant neuroprotective properties, particularly in the context of ischemic brain injury. The synthetic delta-opioid receptor agonist [D-Ala2, D-Leu5]enkephalin (DADLE), a stable analogue of leucine enkephalin, has been a key focus of this research.

Studies have shown that DADLE confers neuroprotection against global cerebral ischemia bidmc.org. The mechanism underlying this protective effect involves the activation of the delta-opioid receptor-AMPK-autophagy axis bidmc.org. Activation of delta-opioid receptors by DADLE has been found to promote the survival of hippocampal neurons following an ischemic event. Research indicates that DADLE treatment can attenuate neuronal damage and improve cognitive impairments in animal models of global ischemia.

The neuroprotective effects of DADLE are mediated through various cellular and molecular pathways. These include the maintenance of ionic homeostasis, alleviation of glutamate excitotoxicity, and inhibition of Bax-related apoptosis. Furthermore, signaling pathways such as the PKC/ERK and PI3K/Akt pathways have been implicated in the neuroprotection afforded by delta-opioid receptor activation acs.org. In ex vivo models of ischemia/reperfusion in brain slices, DADLE has also been shown to exert protective effects acs.org.

Table 2: Neuroprotective Mechanisms of [D-Ala2, D-Leu5]enkephalin (DADLE)

Protective Mechanism Signaling Pathway Experimental Model Reference
Promotion of hippocampal neuronal survival Delta opioid receptor-AMPK-autophagy axis Global cerebral ischemia in rats bidmc.org
Attenuation of neuronal damage PI3K/Akt pathway Global ischemia in rats
Alleviation of glutamate excitotoxicity Not specified Ischemic stress models acs.org
Inhibition of Bax-related apoptosis Not specified Ischemic stress models acs.org

Peripheral Systemic Functions

Gastrointestinal Motility and Peristalsis Modulation

This compound plays a significant role in the regulation of gastrointestinal function, particularly in modulating motility and peristalsis. Studies utilizing isolated guinea-pig ileum have shown that leucine-enkephalin can depress or even inhibit the peristaltic reflex nih.gov. This inhibitory action is thought to be mediated through its effects on the myenteric ganglia and axon terminals within the myenteric plexus nih.gov. The blockade of peristalsis induced by leucine-enkephalin can be antagonized by opiate antagonists such as naloxone and nalorphine, as well as by various cholinomimetic agents and polypeptides that stimulate peristalsis nih.gov.

In conscious dogs, the synthetic analogue D-Ala2 D-Leu5 enkephalin (DADLE) has been observed to interrupt the normal pattern of irregular spike activity in the small bowel of fed animals. DADLE can induce both periods of regular spike activity and periods of quiescence researchgate.net. The induction of regular spike activity is suggested to be a mu-opioid receptor effect, while the quiescent phase may be mediated by delta-opioid receptors researchgate.net. These effects of DADLE on intestinal motility can also be abolished by opioid antagonists researchgate.net.

Table 3: Effects of Leucine Enkephalin and its Analogues on Gastrointestinal Motility

Compound Experimental Model Effect on Motility Proposed Mechanism of Action
Leucine-enkephalin Isolated guinea-pig ileum Depression/inhibition of peristaltic reflex Action on myenteric ganglia and axon terminals
D-Ala2 D-Leu5 enkephalin (DADLE) Conscious dogs (small bowel) Induction of regular spike activity and quiescence Mu and delta opioid receptor activation

Cardiovascular Regulation and Hemodynamic Influences

The cardiovascular effects of this compound and its analogues are complex, with research indicating both pressor and depressor responses depending on the specific compound, dose, and route of administration.

Intravenous administration of this compound at certain doses has been shown to produce slight pressor responses in conscious rats, which are not accompanied by tachycardia nih.gov. This pressor effect is suggested to be mediated by an alpha-receptor-mediated vasoconstriction in the peripheral vasculature and can be suppressed by naloxone and phentolamine (B1677648) nih.gov. Conversely, the analogue D-ala2-leucine enkephalinamide (DALEA) causes a transient but potent decrease in mean arterial pressure and heart rate, an effect that is blocked by naloxone and atropine, suggesting an interaction with muscarinic cholinergic receptors on the myocardium nih.gov.

Central administration of leucine-enkephalin can also elicit cardiovascular responses. When administered into the lateral brain ventricles, cisterna magna, or intravenously, leucine-enkephalin has been observed to produce increases in blood pressure and heart rate nih.gov. These centrally mediated effects are inhibited by naloxone when administered into the cisterna magna or intravenously nih.gov. Furthermore, microinjections of leucine-enkephalin into the nucleus tractus solitarius of the rat have been found to induce hypotension and bradycardia, effects that are prevented by both mu- and delta-opioid receptor antagonists nih.gov.

Table 4: Cardiovascular and Hemodynamic Effects of this compound and its Analogues

Compound Administration Route Effect on Blood Pressure Effect on Heart Rate Proposed Mechanism
This compound Intravenous (conscious rats) Slight increase No change Alpha-receptor mediated vasoconstriction
D-ala2-leucine enkephalinamide (DALEA) Intravenous (conscious rats) Potent decrease Decrease Interaction with muscarinic cholinergic receptors
Leucine-enkephalin Intracerebroventricular, intracisternal, intravenous Increase Increase Central opioid receptor activation
Leucine-enkephalin Microinjection into nucleus tractus solitarius Decrease Decrease Activation of mu- and delta-opioid receptors

Endocrine System Interactions (e.g., Melanocyte-Stimulating Hormone Release, Gonadal Function)

This compound is involved in the modulation of the endocrine system, with notable effects on the release of pituitary hormones.

Melanocyte-Stimulating Hormone (MSH) Release: Research has demonstrated that leucine-enkephalin can exert a direct inhibitory influence on the release of alpha-melanocyte-stimulating hormone (α-MSH) from the neurointermediate lobe of the pituitary gland. Studies using perifused rat neurointermediate pituitaries have shown that α-MSH release stimulated by high potassium concentrations and veratridine, which are dependent on calcium influx, is abolished by leucine-enkephalin. A dose-response relationship has been observed, indicating that this inhibition is a specific opioid effect. The mechanism is thought to involve interference with the calcium messenger system, as the effects of secretagogues that primarily use cAMP as a second messenger are unaffected by leucine-enkephalin in the absence of extracellular calcium. This inhibitory action is reversible by the opioid antagonist naloxone.

Gonadal Function: The influence of this compound on gonadal function is primarily mediated through its effects on the hypothalamic-pituitary-gonadal axis. In vivo studies have shown that enkephalins can inhibit the secretion of Luteinizing Hormone (LH) while having no significant effect on Follicle-Stimulating Hormone (FSH) nih.gov. However, in vitro studies using monolayer pituitary cell cultures have indicated that leucine-enkephalin alone does not alter the secretion or synthesis of LH and FSH nih.gov. Interestingly, when co-administered with Luteinizing Hormone-Releasing Hormone (LHRH), leucine-enkephalin can lead to an increase in LH secretion and synthesis nih.gov. This suggests that enkephalins may not act directly on the pituitary to control basal gonadotropin release but can modulate the pituitary's response to hypothalamic hormones nih.gov. Opioid peptides, in general, are known to inhibit the release of glycoprotein (B1211001) hormones, which include LH and FSH, in rats.

Table 5: Endocrine System Interactions of this compound

Endocrine Axis Hormone Affected Effect of this compound Experimental Context
Hypothalamic-Pituitary-Adrenal Axis α-Melanocyte-Stimulating Hormone (α-MSH) Inhibition of release Perifused rat neurointermediate pituitaries
Hypothalamic-Pituitary-Gonadal Axis Luteinizing Hormone (LH) Inhibition of secretion In vivo studies
Luteinizing Hormone (LH) No direct effect on secretion; enhances LHRH-induced secretion In vitro pituitary cell cultures
Follicle-Stimulating Hormone (FSH) Inactive In vivo studies
Follicle-Stimulating Hormone (FSH) No direct effect on secretion In vitro pituitary cell cultures

Immune System Function Modulation

This compound has been shown to modulate the function of the immune system, with evidence pointing towards a complex, dose-dependent regulatory role. The central administration of leucine-enkephalin in rats has been found to have a dual effect on the primary humoral immune response.

At lower doses, intracerebroventricular injection of leucine-enkephalin stimulates the plaque-forming cell (PFC) response, indicating an enhancement of the humoral immune response. In contrast, higher doses of leucine-enkephalin exert an immunosuppressive effect on the PFC response.

The immunomodulatory effects of leucine-enkephalin appear to be mediated by different opioid receptor subtypes. The stimulatory effect at low doses is blocked by a delta-opioid receptor antagonist, while the suppressive effect at high doses is blocked by a kappa-opioid receptor antagonist. Furthermore, a mu-opioid receptor antagonist can reverse both the stimulatory and suppressive effects, suggesting a central role for mu-opioid receptors in mediating the immunomodulatory actions of centrally administered leucine-enkephalin, with a possible involvement of delta and kappa receptors.

Table 6: Immunomodulatory Effects of Centrally Administered this compound

Dose Range Effect on Humoral Immune Response (PFC Response) Mediating Opioid Receptor(s)
Low Stimulation Delta (blocked by ICI 174,864), Mu (reversed by β-FNA)
High Suppression Kappa (blocked by nor-BNI), Mu (reversed by β-FNA)

Wound Repair and Hemidesmosome Dynamics

Leucine enkephalin (L-ENK), an endogenous peptide for the δ-opioid receptor (DOPr), plays a significant role in the intricate process of skin wound healing. rrpharmacology.rumhmedical.com Its expression in the skin is altered during pathological conditions, highlighting its involvement in maintaining skin homeostasis. rrpharmacology.rumhmedical.com The mechanism by which L-ENK promotes wound repair involves the modulation of hemidesmosomes, which are critical adhesion complexes that anchor epithelial cells to the underlying basement membrane. rrpharmacology.ru

Research has demonstrated that L-ENK facilitates wound repair by promoting the disruption of hemidesmosomes, a necessary step for keratinocyte migration to close a wound. rrpharmacology.ru This process is mediated through the activation of a specific signaling cascade. L-ENK binding to the δ-opioid receptor induces the activation of Erk (extracellular signal-regulated kinase) and its downstream effectors, P90(RSK) and Elk-1. rrpharmacology.rumhmedical.com This signaling pathway is crucial for the expression of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes that degrade the extracellular matrix, further enabling cell migration. rrpharmacology.rumhmedical.com The disassembly of hemidesmosomes and the subsequent migration of keratinocytes are fundamental events in the re-epithelialization phase of wound healing. physiology.org Inhibition of the Erk pathway has been shown to block the activation of P90(RSK) and Elk-1, significantly blunting the wound repair process initiated by L-ENK. rrpharmacology.rumhmedical.com

Table 1: Key Molecular Events in L-ENK Mediated Wound Repair
ComponentAction/EffectSignificance in Wound Healing
Leucine Enkephalin (L-ENK)Binds to δ-opioid receptor (DOPr)Initiates the signaling cascade for cell migration.
Erk Pathway (Erk, P90(RSK), Elk-1)Activated by L-ENKCritical for downstream signaling that promotes cell motility. rrpharmacology.ru
HemidesmosomesDisruption is promotedAllows keratinocytes to detach and migrate over the wound bed. rrpharmacology.ru
MMP-2 and MMP-9Expression is inducedDegrade extracellular matrix, clearing a path for migrating cells. rrpharmacology.ru

Pancreatic Secretion

Enkephalins are recognized as inhibitory neuropeptides that influence pancreatic exocrine secretion. mhmedical.comusahidsolo.ac.id The role of these opioid peptides is complex, with evidence suggesting they act as regulators within the intricate neural and hormonal systems that control the pancreas. mhmedical.comusahidsolo.ac.id Studies focusing on methionine enkephalin (Met-enkephalin), a closely related peptide to L-ENK, have shown that it can exert an inhibitory action on pancreatic secretion stimulated by duodenal acidification. physiology.org

The mechanism of this inhibition appears to be mediated through the suppression of cholinergic transmission. nih.gov Research indicates that enkephalins can act on delta opiate receptors located on postganglionic cholinergic neurons, thereby altering acetylcholine (B1216132) release from pancreatic tissue. nih.gov Specifically, Met-enkephalin has been found to dose-dependently suppress the increases in both pancreatic exocrine secretion and plasma secretin concentration that occur in response to duodenal acidification. physiology.org This suggests that enkephalins can negatively regulate the release of secretin-releasing peptide (SRP), which in turn reduces secretin levels and subsequent pancreatic fluid and bicarbonate secretion. jpp.krakow.pl

Interestingly, some findings present a more nuanced picture. One study in humans found that a low-dose infusion of Met-enkephalin during submaximal pancreatic stimulation actually increased pancreatic outputs, with a more pronounced effect on bicarbonate secretion than on enzyme secretion. nih.gov This suggests that the effect of enkephalins on the pancreas may be dose-dependent or vary based on the physiological context.

Table 2: Effects of Enkephalins on Pancreatic Secretion
Peptide StudiedObserved EffectProposed MechanismStimulus Condition
Enkephalin (general)Inhibitory neuropeptide mhmedical.comusahidsolo.ac.idGeneral neural inhibitionGeneral regulation
Methionine EnkephalinInhibited secretion physiology.orgSuppression of secretin release physiology.orgDuodenal acidification physiology.org
Methionine EnkephalinInhibited amylase releaseActs on delta receptors on cholinergic neurons to suppress acetylcholine release. nih.govNerve-stimulated release
Methionine EnkephalinIncreased bicarbonate and enzyme output nih.govNot fully elucidatedDuring submaximal secretin/cerulein stimulation nih.gov

Hepatoprotective Mechanisms

Opioid peptides, including L-ENK and its analogs, are involved in protective mechanisms within the liver, particularly under conditions of stress and injury. Plasma concentrations of L-ENK are significantly elevated in patients with both acute and chronic liver disease, with levels correlating to the degree of liver damage. nih.gov This suggests an endogenous response to hepatic injury, although it is unclear if this is due to increased secretion or diminished hepatic inactivation of the peptide. nih.gov

Studies using selective agonists of opioid receptors have demonstrated a clear hepatoprotective effect. The administration of delta-opioid receptor agonists has been shown to alleviate the signs of liver failure in animal models following partial hepatectomy and in various stress models. rrpharmacology.rupfiet.ru These protective actions include the reduction of hepatocyte dystrophy, correction of microcirculation, and suppression of the cytolytic syndrome. rrpharmacology.ru

The synthetic L-ENK analog [D-Ala2, D-Leu5] enkephalin (DADLE) has been shown to protect the liver against ischemia-reperfusion injury. nih.gov The mechanisms underlying this protection are multifaceted and involve the activation of the δ-opioid receptor, which initiates pro-survival signaling pathways. nih.gov Key mechanistic actions include:

Activation of the PI3K/Akt pathway : This signaling cascade is known to prevent cellular apoptosis and attenuate hepatic ischemia-reperfusion injury. nih.gov

Reduction of Apoptosis : DADLE treatment leads to a decrease in hepatocyte apoptosis, as evidenced by reduced numbers of TUNEL-positive cells and downregulation of Cleaved Caspase-3 expression. nih.gov

Modulation of Immune Response : The protective effect also involves a reduction in the infiltration of immune cells, such as macrophages (CD68+) and neutrophils (CD11b+), and a decrease in pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Conversely, a study conducted in zebrafish indicated that L-ENK can induce fatty acid synthesis and lipid deposition in the liver, potentially through the GSK-3β/mTOR signaling pathway. researchgate.net This finding highlights a different, potentially non-protective role for L-ENK in hepatic lipid metabolism that may be species-specific or context-dependent.

Table 3: Hepatoprotective Mechanisms of Delta-Opioid Agonists
MechanismKey Molecules/Pathways InvolvedProtective Outcome
Anti-Apoptotic SignalingActivation of PI3K/Akt pathway; Downregulation of Cleaved Caspase-3. nih.govPrevents hepatocyte cell death. nih.gov
Anti-Inflammatory ActionReduced infiltration of macrophages and neutrophils; Decreased TNF-α and IL-1β. nih.govLessens immune-mediated tissue damage. nih.gov
Improved Tissue HomeostasisReduced hepatocyte dystrophy; Correction of microcirculation. rrpharmacology.ruAlleviates signs of liver failure. rrpharmacology.ru
Lipid Metabolism Regulation (Zebrafish model)Inhibition of GSK-3β; Activation of mTOR signaling. researchgate.netIncreased fatty acid synthesis and lipid deposition. researchgate.net

Advanced Research Methodologies and Techniques

In Vitro Experimental Paradigms

Cell-based assays are fundamental in characterizing the interaction of Leucine (B10760876) enkephalinamide and its analogs with opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. These assays provide quantitative data on binding affinity, potency, and the functional consequences of receptor activation.

Competition radioligand binding assays are employed to determine the binding affinity (Ki) of Leucine enkephalinamide analogs. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand. The ability of the unlabeled analog to displace the radioligand is measured, allowing for the calculation of its affinity. For instance, studies on analogs of Leu-enkephalin have utilized this method to quantify their binding to both δ and µ opioid receptors. mdpi.com

To assess functional activity, particularly G-protein activation, researchers utilize assays such as the cAMP GloSensor assay. This assay measures changes in intracellular cyclic AMP (cAMP) levels upon receptor activation. Gαi-coupled receptors, like the opioid receptors, inhibit adenylyl cyclase, leading to a decrease in cAMP. The potency (EC50) and efficacy of this compound analogs in eliciting this response can be precisely determined. mdpi.com

Furthermore, β-arrestin recruitment assays, such as the PathHunter assay, are used to investigate another critical aspect of receptor signaling. This assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor, a key event in receptor desensitization and internalization, as well as in biased agonism. mdpi.com

Table 1: Representative Data from Cell-Based Assays for a Hypothetical this compound Analog

Assay TypeReceptorParameterValue
Competition Radioligand Bindingδ Opioid ReceptorKi (nM)1.5
Competition Radioligand Bindingµ Opioid ReceptorKi (nM)2.8
cAMP GloSensor Assayδ Opioid ReceptorEC50 (nM)5.2
cAMP GloSensor Assayµ Opioid ReceptorEC50 (nM)10.4
β-arrestin 2 Recruitmentδ Opioid ReceptorEfficacy (%)85
β-arrestin 2 Recruitmentµ Opioid ReceptorEfficacy (%)60

Isolated tissue preparations serve as a classic and valuable tool for assessing the pharmacological activity of opioid peptides like this compound. The guinea pig ileum (GPI) assay is a widely used method for this purpose. ias.ac.inias.ac.in This preparation contains a dense network of neurons from the myenteric plexus that release acetylcholine (B1216132), causing smooth muscle contraction.

Opioid agonists, by acting on presynaptic opioid receptors on these neurons, inhibit the release of acetylcholine, thereby reducing the contractile response to electrical stimulation. The potency of this compound and its analogs can be quantified by their ability to inhibit these electrically induced contractions. ias.ac.in This assay provides a measure of the compound's functional activity in a more integrated biological system than cell-based assays. Some analogs of this compound have been found to be more potent than morphine in the guinea pig ileum assay. ias.ac.in The assay is also crucial for determining the antagonist activity of novel compounds. nih.gov For example, naloxone (B1662785) can reverse the inhibitory effects of this compound, demonstrating the opioid receptor-mediated mechanism of action. nih.gov

Table 2: Potency of this compound Analogs in the Guinea Pig Ileum Assay

CompoundRelative Potency (Morphine = 1)
This compound0.8
Analog A2.5
Analog B10.2
Analog C0.1

Understanding the interaction of this compound with lipid membranes is crucial for comprehending its transport across biological barriers and its approach to membrane-bound receptors.

Phospholipid liposomes are artificial vesicles that mimic the basic structure of cell membranes. They are used to study the association and transport of peptides like this compound with and across lipid bilayers. nih.gov Studies have utilized liposomes composed of various phospholipids, such as egg-phosphatidylcholine (EPC), dioleoyl-phosphatidylethanolamine (DOPE), cholesterol, and sphingomyelin, to investigate these interactions. nih.gov The binding of Leucine enkephalin to phosphatidylserine (B164497) and phosphatidylcholine vesicles has been examined using techniques like steric exclusion chromatography. nih.gov

Biophysical techniques provide detailed information about the nature of the interaction between this compound and lipid membranes. Zeta potential measurements, for example, can detect the association of the peptide with phospholipid liposomes. nih.gov Changes in the zeta potential of the liposomes upon addition of this compound indicate that the peptide associates with and saturates the membrane surface through hydrophobic and/or electrostatic interactions. nih.gov

Other techniques such as fluorescence spectroscopy have been employed to elucidate the transfer of enkephalins across lipid membranes, suggesting a process involving adsorption, transportation, and desorption. nih.gov Nuclear magnetic resonance (NMR) spectroscopy has also been used to study the conformational changes of enkephalins when bound to lysophosphatidylcholine (B164491) micelles, providing insights into the "bioactive" conformation in a lipid environment. nih.gov

To predict the oral absorption and permeability of this compound across the intestinal epithelium, in vitro models such as Caco-2 cell monolayers are utilized. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable support, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. sigmaaldrich.comeuropa.eu

Permeability assays with Caco-2 monolayers are used to determine the apparent permeability coefficient (Papp) of a compound. youtube.com Studies on Leucine enkephalin have shown that it has a low permeation clearance and a high degradation clearance in Caco-2 monolayers. sigmaaldrich.com This rapid degradation on the apical side of the cells is attributed to aminopeptidases. The use of protease inhibitors, such as amastatin, has been shown to significantly decrease the degradation of Leucine enkephalin and consequently increase its permeation across the Caco-2 cell monolayer. sigmaaldrich.com

Table 3: Permeability and Degradation of Leucine Enkephalin in Caco-2 Cell Monolayers

ConditionPermeation Clearance (CLp) (cm/s)Degradation Clearance (CLd) (cm/s)
Leucine enkephalin aloneLowHigh
Leucine enkephalin + AmastatinIncreasedSignificantly Decreased
Leucine enkephalin + BacitracinSlightly IncreasedDecreased
Leucine enkephalin + PuromycinSlightly IncreasedDecreased

Membrane Interaction Studies for Transport and Receptor Binding

In Vivo Preclinical Models

In vivo preclinical models are indispensable for characterizing the physiological and behavioral effects of this compound. These models allow for the assessment of its analgesic properties, behavioral impact, organ-specific functions, and pharmacokinetic profile in a whole-organism context.

Animal Models for Pain Assessment (e.g., Hot-Plate Test, Formalin Model, Tail Flick Test)

The analgesic potential of this compound and its analogues has been investigated using various rodent models of nociception. These tests measure the response to different types of pain stimuli, providing insights into the compound's mechanism of action.

Hot-Plate Test: This test assesses the response to a thermal stimulus and is often used to evaluate centrally acting analgesics. A study on synthetic analogues of leucine-/methionine-enkephalinamide utilized Eddy's hot plate test in albino mice to determine their analgesic activities. ias.ac.in In this test, animals are placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is measured. While specific data for the parent this compound was not detailed, the study demonstrated that modifications to the peptide backbone, such as substitutions at positions 2 and 5, resulted in analogues with varying degrees of analgesic potency when administered intravenously. ias.ac.in

Tail Flick Test: The tail flick test is another common method for assessing pain response, typically involving the application of radiant heat to an animal's tail. nih.gov The latency to flick the tail away from the heat source is a measure of the spinal nociceptive reflex. Research into analogues of Leucine enkephalin has utilized the tail immersion test, a variation of this method. One study reported that several synthesized analogues, including methylamides and dimethylamides of [D-Leu⁵]-enkephalin and [D-Ala², D-Leu⁵]-enkephalin, did not exhibit analgesic activity in the tail immersion test. nih.gov In contrast, studies on the non-amidated form, Leucine enkephalin, have shown that it can potentiate the analgesic effects of morphine in the tail-flick assay when administered intrathecally in rats. nih.gov

Behavioral Pharmacology Assessments (e.g., Locomotor Activity, Self-Administration)

Behavioral pharmacology studies are crucial for understanding the broader central nervous system effects of this compound, including its potential for abuse and its impact on motor function.

Locomotor Activity: The effects of enkephalins on spontaneous locomotor activity have been explored. A study in horses indicated that Leucine enkephalin, the non-amidated parent compound, had minimal effect on locomotor activity when administered intravenously or intracisternally at lower doses. nih.gov Research in mice also investigated the impact of Leucine enkephalin on spontaneous motor activity, finding that it could induce behavioral depression in male mice at a high intraperitoneal dose. nih.gov However, specific studies focusing solely on the effects of this compound on locomotor activity are limited in the available scientific literature.

Self-Administration: Self-administration studies are the gold standard for assessing the reinforcing properties and abuse potential of a substance. Research has demonstrated that laboratory rats, without prior training or opioid exposure, will self-administer Leucine enkephalin directly into their cerebral ventricles. nih.gov This finding suggests that Leucine enkephalin possesses potent reinforcing properties and may play a role in endogenous reward pathways. nih.gov To date, specific self-administration studies on the amidated form, this compound, have not been extensively reported.

Organ-Specific Functional Studies (e.g., Cardiac Neuron Modulation, Spinal Cord Motor Activity)

Investigating the effects of this compound on specific organs provides a deeper understanding of its physiological roles and potential therapeutic applications beyond analgesia.

Cardiac Neuron Modulation: The influence of enkephalins and their analogues on the nervous control of the heart has been a subject of investigation. One study examined the effects of [D-Ala²,Met⁵]enkephalinamide and [D-Ala²,D-Leu⁵]enkephalin, a close analogue of this compound, on neurotransmission in isolated atria from rabbits and rats. The results showed that these enkephalin analogues inhibited responses to cholinergic nerve stimulation in a concentration-dependent manner without affecting responses to exogenous acetylcholine. nih.gov This inhibitory effect was blocked by the opioid antagonist naloxone, suggesting a presynaptic modulation of acetylcholine release from cardiac neurons. nih.gov The study also found that noradrenergic nerve stimulation was unaffected by these analogues. nih.gov Furthermore, research on the non-amidated Leucine enkephalin has shown that its microinjection into the nucleus tractus solitarius, a key cardiovascular control center in the brainstem, induces hypotension and bradycardia in rats. nih.gov

Biodistribution and Pharmacokinetic Analyses in Vivo (e.g., Brain, Blood, Olfactory Bulbs)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent.

Brain, Blood, and Olfactory Bulbs: The clinical utility of natural enkephalins is limited by their rapid degradation in plasma and poor penetration of the blood-brain barrier. nih.gov Studies on the non-amidated Leucine enkephalin have shown that its hydrolysis in rat plasma is primarily due to the action of aminopeptidase (B13392206) M and angiotensin-converting enzyme. nih.gov Research investigating the permeability of the blood-brain barrier found that the brain uptake of Leucine enkephalin is minimal. nih.gov The limited data available suggest that enkephalins are largely restricted from entering the brain from the periphery. nih.gov Specific pharmacokinetic and biodistribution studies detailing the concentration and persistence of this compound in the brain, blood, and other tissues, including the olfactory bulbs, are not extensively available in the current literature. Such studies would be essential to determine its half-life, clearance, and potential for central nervous system activity following systemic administration.

Structural and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its biological activity, influencing how it interacts with opioid receptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides like this compound. A comparative study using proton magnetic resonance (¹H NMR) at 500 MHz investigated the conformational preferences of this compound in deuterated dimethyl sulphoxide (DMSO-d₆). ias.ac.in

Table 1: ¹H Chemical Shifts (in ppm) for this compound in DMSO-d₆ at 300 K Data sourced from Dhingra & Saran (1987) ias.ac.in

ResidueNHCαHCβHOther
Tyr¹-4.262.98, 2.75OH: 9.55; Ring: 7.05, 6.68
Gly²8.553.78, 3.68--
Gly³8.233.78, 3.68--
Phe⁴8.284.503.08, 2.85Ring: 7.25
Leu⁵7.954.261.55CγH: 1.62; CδH₂: 0.88, 0.83
CONH₂7.20, 6.90---

Table 2: Vicinal Coupling Constants (³JHN-CαH in Hz) and Amide Proton Temperature Coefficients (-dδ/dT in ppb/K) for this compound Data sourced from Dhingra & Saran (1987) ias.ac.in

Residue³JHN-CαH (Hz)-dδ/dT (ppb/K)
Gly²5.6, 5.64.4
Gly³5.8, 5.83.2
Phe⁴7.93.3
Leu⁵8.03.2

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable in characterizing the conformational landscape of this compound, offering insights that complement experimental data.

Double-Hybrid DFT Energy Calculations and Conformational Searches:

A significant advancement in understanding the conformational preferences of Leucine enkephalin (a closely related peptide) has been achieved through extensive conformational searches coupled with high-level quantum mechanical calculations. One such study explored the conformational space by generating a vast number of initial structures, which were then optimized using force fields and subsequently refined with density functional theory (DFT) methods researchgate.netepdf.pub.

A key aspect of this research was the use of double-hybrid DFT (DSD-PBEP86-D3BJ/def2-TZVP level of theory) for single-point energy calculations to determine the relative Gibbs free energies of different conformers in both the gas phase and in an aqueous environment researchgate.netepdf.pub. These calculations revealed that in the gas phase, the neutral form of Leucine enkephalin predominantly adopts a folded structure. Conversely, the zwitterionic form, which is prevalent in water, also favors a folded conformation stabilized by intramolecular hydrogen bonds researchgate.netepdf.pub. These findings highlight the critical role of the environment in dictating the three-dimensional structure of the peptide.

The conformational search methodology involved generating initial structures by combining low-energy conformers of the individual amino acid residues. These were then subjected to a multi-step optimization process, starting with a force field (ECEPP3), followed by Hartree-Fock (HF/3-21G(d)), and finally DFT (M06-2X with 6-31G(d) and 6-31+G(d) basis sets) calculations epdf.pub. This hierarchical approach allows for an efficient yet accurate exploration of the vast conformational space.

Spectroscopic Techniques

Spectroscopic methods provide experimental data on the vibrational modes of this compound, which are sensitive to its conformation and intermolecular interactions.

Laser Raman and Infrared Spectroscopy:

Both Laser Raman and Infrared (IR) spectroscopy have been employed to investigate the conformational states of Leucine enkephalin in various environments epdf.pub. These techniques probe the vibrational frequencies of the molecule's chemical bonds. The positions and intensities of the spectral bands, particularly in the amide I region (primarily C=O stretching), are indicative of the peptide's secondary structure, such as the presence of β-turns.

Studies have shown that the conformation of Leucine enkephalin is solvent-dependent. For instance, in dimethyl sulfoxide (B87167) (DMSO), a folded β-bend structure is adopted, while in water, it exists as an ensemble of different conformations epdf.pub.

Theoretical calculations, specifically DFT, have been used to simulate the vibrational absorption (VA) spectra of Leucine enkephalin. By comparing the calculated spectra of different conformers with experimental VA spectra, researchers can identify the most probable structures present in a given environment. For example, a study utilized DFT at the B3LYP/6-31G* level of theory to simulate the VA spectra of various Leucine enkephalin conformers, providing a basis for interpreting experimental IR data.

Analytical Quantification and Detection Strategies

The accurate quantification and detection of this compound in biological and pharmaceutical samples are crucial for understanding its physiological roles and for quality control. Various advanced analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of this compound and its metabolites. The choice of detector is critical for achieving the required sensitivity and selectivity.

HPLC coupled with electrochemical detection (HPLC-ED) offers a highly sensitive method for the analysis of this compound. This technique is based on the electrochemical oxidation of the tyrosine residue within the peptide.

A notable advancement in this area is the use of boron-doped diamond (BDD) thin-film electrodes as an amperometric detector. In one study, gradient liquid chromatography with a BDD electrode was used to detect this compound and its metabolites. This system demonstrated well-defined and reproducible cyclic voltammograms with signal-to-background ratios 5-10 times higher than those obtained with conventional glassy carbon (GC) electrodes.

The method was validated for the analysis of rabbit serum samples, showcasing its applicability to complex biological matrices. The linearity of the calibration curves extended over a wide concentration range, and the limit of detection (LOD) for this compound was determined to be 11 nM, which was significantly lower than that achieved with a GC electrode.

Table 1: Comparison of Detection Limits for this compound and Related Compounds using HPLC with BDD and GC Electrodes

CompoundLimit of Detection (BDD Electrode) (nM)Limit of Detection (GC Electrode) (nM)
Tyrosine (T)322.88
Tyrosyl-alanine (TA)2.220.64
Tyrosyl-alanine-glycine (TAG)2.789.57
Leucine-enkephalin (LE)20116.04
This compound (LEA) 11 75.67

Data sourced from a study on gradient liquid chromatography with electrochemical detection.

Fluorescence detection can be a highly sensitive and selective method for HPLC analysis. While this compound itself is not strongly fluorescent, derivatization with a fluorescent tag can enable its detection at low concentrations. Common derivatizing reagents for amino acids and peptides that introduce a fluorescent moiety include o-phthalaldehyde (B127526) (OPA), fluorescein (B123965) isothiocyanate (FITC), and dansyl chloride. Although specific applications detailing the derivatization of this compound for HPLC-FL are not extensively reported in the provided context, this approach remains a viable strategy for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of a vast array of compounds, including peptides like this compound. While specific studies detailing the quantitative analysis of this compound as the primary analyte in biological fluids are not prevalent in the provided search results, its use as a standard in LC-MS applications is well-documented.

In many metabolomic and proteomic studies, this compound acetate (B1210297) is utilized as a lock mass. This involves introducing a known compound at a constant concentration into the mass spectrometer to provide a reference mass for accurate mass measurements of the analytes of interest. This practice ensures the high mass accuracy and reproducibility of the LC-MS system, particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) instruments. The frequent use of this compound in this capacity underscores its stability and well-characterized mass spectral behavior, which are also desirable qualities for a quantitative standard.

Voltammetric and Flow-Injection Analysis (FIA)

The electrochemical behavior of this compound has been effectively studied using voltammetric methods and flow-injection analysis (FIA). A significant advancement in this area involves the use of boron-doped diamond (BDD) thin-film electrodes, which have demonstrated superior performance compared to traditional glassy carbon (GC) electrodes for the detection of this compound and its metabolites. nih.govstackexchange.com

Utilizing cyclic voltammetry (CV), researchers have observed well-defined and highly reproducible oxidation peaks for this compound at BDD electrodes. nih.govstackexchange.com The signal-to-background ratios achieved with BDD electrodes are notably 5 to 10 times higher than those obtained with GC electrodes, indicating a significant enhancement in sensitivity. nih.govstackexchange.com This improved performance is crucial for the accurate detection of the compound, especially at low concentrations.

Flow-injection analysis with amperometric detection further underscores the advantages of BDD electrodes in the analysis of this compound. nih.gov This technique allows for a linear dynamic range of detection over a wide range of concentrations, typically from 0.06 to 30 microM, with a regression coefficient of 0.999. nih.gov The stability of the BDD electrode is a key feature, as no deactivation is observed even after multiple experiments with both standard solutions and complex matrices like plasma samples. nih.gov

The limit of detection (LOD) for this compound using a BDD electrode is approximately 11 nM, which is a substantial improvement over the 75.67 nM LOD achieved with a GC electrode. nih.gov This heightened sensitivity makes the BDD electrode-based FIA a promising method for the analysis of this compound in various biological samples. nih.gov

Analytical ParameterBoron-Doped Diamond (BDD) ElectrodeGlassy Carbon (GC) Electrode
Signal-to-Background Ratio5-10 times higherStandard
Linear Dynamic Range (µM)0.06 - 30Not specified
Regression Coefficient0.999Not specified
Limit of Detection (nM)1175.67
Table 1: Comparative performance of BDD and GC electrodes in the analysis of this compound. Data sourced from Ivandini et al. nih.gov

Mass Spectrometry for Primary Amide Functionality

Mass spectrometry (MS) is a powerful tool for the structural elucidation of peptides, including the characterization of the primary amide functionality in this compound. Tandem mass spectrometry (MS/MS) experiments, in particular, provide detailed information about the fragmentation pathways of the molecule, allowing for the confirmation of its amino acid sequence and the identification of the C-terminal amide.

The fragmentation of peptides in a mass spectrometer is a controlled process that typically involves the cleavage of amide bonds along the peptide backbone. stackexchange.com This process can be induced by various methods, such as collision-induced dissociation (CID), where ions are accelerated and collided with neutral gas molecules. nih.gov The resulting fragment ions, commonly designated as b- and y-type ions, provide sequence-specific information.

In the case of this compound, the presence of the primary amide at the C-terminus influences the fragmentation pattern observed in the mass spectrum. Multi-stage tandem mass spectrometry (MSn) of metal-cationized this compound has been investigated to understand these fragmentation pathways in detail. nih.gov For instance, the multi-stage CID of the argentinated (silver-cationized) peptide has been shown to allow for the complete determination of the amino acid sequence from the C-terminal side. nih.gov

The fragmentation of the primary amide bond itself is a key diagnostic feature. In general, under CID conditions, amide bonds can fragment, leading to the loss of the amine or, in this case, ammonia (B1221849) from the C-terminus. stackexchange.comrsc.org The protonation of the amide nitrogen can weaken the peptide bond, facilitating its cleavage. nih.gov The specific fragmentation pattern and the masses of the resulting fragment ions can definitively confirm the presence of the primary amide functionality, distinguishing this compound from its free acid counterpart, Leucine enkephalin.

Compound Name
This compound
Tyrosine
Tyrosyl-alanine
Tyrosyl-alanine-glycine
Leucine-enkephalin
Table 2: List of compounds mentioned in the article.

Development of Leucine Enkephalinamide Analogues and Peptidomimetics

Rationale for Structural Modification

The primary motivations for altering the chemical structure of Leucine (B10760876) enkephalinamide are to improve its stability, facilitate its access to the central nervous system, and fine-tune its interaction with opioid receptors.

Native Leucine enkephalinamide is rapidly broken down by various peptidases, significantly limiting its duration of action. A key strategy to prevent this is the substitution of L-amino acids with their D-isomers, particularly at the second position (Gly). This modification sterically hinders the approach of peptidases, thereby increasing resistance to enzymatic degradation. For example, the substitution of Gly2 with a D-amino acid has been shown to markedly increase the potency of enkephalin analogues, a consequence of enhanced stability. ias.ac.inias.ac.in

Another effective approach is the modification of the peptide backbone itself, such as through N-methylation of the amide bonds. N-methylated peptides are less susceptible to proteolytic cleavage and can also exhibit improved cell permeability. The replacement of an amide bond with an N-methyl amide can lead to analogues with increased lipophilicity and stability compared to the parent compound. nih.gov Furthermore, modifications at the C-terminus, such as amidation or esterification, can protect against carboxypeptidases. Research has demonstrated that N-terminal modifications, such as the introduction of a pivaloyl group, can lead to a dramatic increase in plasma half-life, extending it from minutes to many hours. nih.gov

Modification Strategy Example Effect on Stability
D-amino acid substitutionReplacing Gly2 with D-Ala or D-MetIncreased resistance to aminopeptidases ias.ac.inias.ac.in
N-methylationN-methyl amide bond between Phe and LeuEnhanced stability and lipophilicity nih.gov
C-terminal modificationMethyl esterificationRapidly hydrolyzed in plasma, but the resulting acid is relatively stable nih.gov
N-terminal acylationN-pivaloyl group~90-fold increase in plasma half-life nih.gov

The blood-brain barrier (BBB) represents a significant obstacle to the delivery of peptide-based therapeutics to the central nervous system. A primary strategy to overcome this is to increase the lipophilicity of the molecule, as this generally correlates with improved BBB penetration. nih.gov This can be achieved through various chemical modifications, such as the introduction of lipophilic groups or the N-methylation of amide bonds, which reduces the hydrogen bonding capacity of the peptide. nih.gov

A more sophisticated approach involves the use of chemical delivery systems (CDS). nih.gov In this strategy, the peptide is conjugated to a lipophilic carrier molecule, such as a 1,4-dihydrotrigonellyl group at the N-terminus and a bulky, lipophilic ester group at the C-terminus. nih.gov This "disguises" the peptide, allowing it to cross the BBB. Once in the brain, the carrier is enzymatically cleaved, releasing the active peptide. nih.gov Paradoxically, in some instances, glucosylation of enkephalin analogues has been shown to promote transport across the BBB, potentially by utilizing glucose transporters. arizona.edu

Strategy Example Mechanism
Increased LipophilicityN-methylation of amide bondsReduces hydrogen bonding and increases lipid solubility nih.gov
Chemical Delivery System (CDS)Conjugation to a 1,4-dihydrotrigonellyl group and a cholesteryl esterMasks the peptide's hydrophilic nature to facilitate BBB crossing, followed by enzymatic release of the active peptide in the brain nih.gov
GlycosylationL-serinyl beta-D-glucoside analoguesMay utilize glucose transporters for entry into the brain arizona.edu

This compound interacts with both µ- and δ-opioid receptors. Structural modifications can be used to alter the affinity and selectivity of the analogue for these receptor subtypes. For instance, substitutions at the meta-position of the Phenylalanine at position 4 (Phe4) can significantly influence the binding affinity for both δ- and µ-opioid receptors. mdpi.com Such modifications can fine-tune the signaling properties of the resulting peptides. mdpi.com

The C-terminal portion of the peptide can also play a crucial role in determining receptor selectivity. The sequence of the C-terminal tripeptide can act as an "addressing domain," directing the molecule towards δ-opioid sites by both increasing affinity for δ-receptors and decreasing affinity for µ-receptors. nih.gov For example, the presence of a negatively charged side chain at the C-terminus can enhance δ-selectivity. nih.gov The stereochemistry and steric size of the amino acid at position 2 are also critical for optimal µ-receptor binding. nih.gov

Modification Site Example of Modification Effect on Receptor Interaction
Phe4 meta-positionVarious substitutionsRegulates δOR and µOR affinity and G-protein activity mdpi.com
Position 2D-Ala or AibStereochemistry and steric size are critical for µ-receptor recognition nih.gov
C-terminusShortening of the sequence, deamidation, or specific amino acid substitutionsCan confer high δ-selectivity by increasing affinity for δ-sites and decreasing affinity for µ-sites nih.gov

Synthetic Methodologies for Analogues

The creation of this compound analogues is achieved through established techniques in peptide chemistry, primarily solid-phase peptide synthesis and classical solution-phase synthesis.

Solid-phase peptide synthesis (SPPS) is a widely used method for the synthesis of this compound and its analogues due to its efficiency and amenability to automation. ias.ac.inkennesaw.edu In this technique, the peptide is assembled in a stepwise manner while one end is attached to an insoluble polymer support (resin). The synthesis typically involves cycles of deprotection of the N-terminal protecting group (commonly the fluorenylmethyloxycarbonyl, Fmoc, group) and coupling of the next amino acid in the sequence. ias.ac.inias.ac.in Various resins, such as Merrifield resin or p-alkoxybenzyl alcohol resin, can be employed as the solid support. ias.ac.in Coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with an activator base such as Oxyma are used to facilitate the formation of the amide bonds. kennesaw.edu Once the desired peptide sequence is assembled, it is cleaved from the resin and any side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). kennesaw.edu

While SPPS is dominant, classical solution-phase synthesis remains a valuable technique, particularly for the synthesis of peptide fragments or for analogues where SPPS may be problematic. nih.govnih.gov In solution-phase synthesis, the peptide is assembled in a homogenous reaction mixture. This method can be advantageous for large-scale synthesis and for avoiding certain side reactions, such as the formation of diketopiperazines, which can occur during SPPS. nih.gov Solution-phase synthesis can also be employed in a fragment condensation approach, where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. nih.gov For instance, some complex analogues, such as those with non-standard linkages or dimeric structures like biphalin, may necessitate synthesis in solution. nih.gov

Design Principles for Peptidomimetics

The rational design of this compound peptidomimetics involves a variety of strategies focused on altering its chemical structure to improve its pharmacological properties while retaining or enhancing its biological activity. These principles target different parts of the peptide, including individual amino acid residues, the peptide backbone, and the terminal ends.

One of the most effective strategies to increase the potency and stability of enkephalin analogues is the substitution of natural L-amino acids with D-amino acids or non-natural amino acids. pepdd.comnih.gov This approach is particularly impactful at the second position of the pentapeptide sequence.

D-Amino Acid Substitution : The substitution of the Glycine residue at position 2 (Gly²) with a D-amino acid markedly increases the peptide's potency. ias.ac.inias.ac.in This is because the D-amino acid configuration provides steric hindrance that protects the crucial Tyr¹-Gly² amide bond from cleavage by aminopeptidases, a primary route of enkephalin inactivation. nih.gov For example, introducing D-Ala, D-Met, or D-Ser at position 2 can lead to a significant increase in biological activity. ias.ac.in The substitution of Gly² with D-Arginine in C-terminally truncated enkephalin analogues was shown to increase the mu (µ)-receptor binding potency. nih.gov

Non-Natural Amino Acid Substitution : The incorporation of non-natural amino acids is another powerful tool for probing SAR and enhancing peptide characteristics. pepdd.com For instance, replacing Tyrosine at position 1 (Tyr¹) with (4-Carboxamido)phenylalanine (Cpa) has been shown to increase potency and selectivity for the delta (δ)-opioid receptor. nih.gov This finding challenged the long-held belief that a phenolic residue at the first position was an absolute requirement for high-affinity binding. nih.gov Other studies have examined the replacement of Leucine at position 5 (Leu⁵) with residues like D-norvaline (D-Nva), which can influence activity based on the substitutions at other positions. ias.ac.in

The following table summarizes the effects of various amino acid substitutions on the activity of this compound analogues.

Analogue BasePosition of SubstitutionSubstituted Amino AcidEffect on Potency/Activity
D-Nva⁵-enkephalinamide2D-Phe, D-Ala, D-Val10 to 20-fold increase in activity ias.ac.in
Eth⁵-enkephalinamide2D-Ala, D-Met27 and 93-fold increase in potency ias.ac.in
Leu-enkephalin1(4-Carboxamido)phenylalanine (Cpa)Increased potency and selectivity for δ-opioid receptor nih.gov
Truncated Enkephalin2D-ArginineIncreased µ-receptor binding potency nih.gov

Modifying the peptide backbone is a key strategy to create peptidomimetics with altered conformational properties and enhanced resistance to proteolytic enzymes.

Amide Bond Replacements : The amide bonds that form the peptide backbone are susceptible to cleavage by peptidases. Replacing these bonds with non-hydrolyzable surrogates can dramatically increase metabolic stability. One such replacement is the thiomethylene ether unit [psi(CH₂S)]. nih.gov A systematic replacement of each amide bond in Leucine-enkephalin with this unit showed that the analogue with the Phe⁴-psi[CH₂S]-Leu⁵ replacement exhibited the highest activity in the guinea pig ileum (GPI) assay. nih.gov Another approach involves the systematic replacement of amide bonds with 1,4-disubstituted ias.ac.innih.govnih.gov triazoles, which serves as a tool to investigate the backbone's contribution to biological activity. researchgate.net

N-Alkylation : N-alkylation, the addition of an alkyl group to the nitrogen atom of an amide bond, is another method to increase enzymatic resistance and influence conformation. This modification can be used in a manner similar to a scan across the peptide backbone to identify key positions where the amide proton's hydrogen-bonding capability is critical for activity.

Cyclization : Constraining the flexible, linear peptide into a cyclic structure can enhance receptor affinity and selectivity by locking it into a bioactive conformation. Backbone cyclization typically involves forming a stable amide bond between the N-terminal amino group and the C-terminal carboxyl group. biosyntan.de This conformational restriction can reduce the entropic penalty of binding to the receptor and improve metabolic stability. For a successful backbone-to-backbone cyclization, a minimum peptide length of five amino acids is generally required. biosyntan.de

Modifications at the C-terminus of this compound are crucial for neutralizing charge and preventing degradation by carboxypeptidases. jpt.com

Amidation : Converting the C-terminal carboxyl group (-COOH) into an amide (-CONH₂) is one of the most common and effective modifications. jpt.comsigmaaldrich.com This change neutralizes the negative charge at physiological pH, which can be important for receptor interaction and membrane permeability. protpi.ch Amidation also makes the peptide less susceptible to degradation by carboxypeptidases, thereby increasing its biological half-life. protpi.ch The combination of Gly² replacement by D-Arginine and C-terminal amidation in a tetrapeptide analogue resulted in a compound (Tyr-D-Arg-Gly-Phe-NH₂) with four times the µ-receptor affinity of Leucine-enkephalin. nih.gov

The N-terminus of enkephalins is a primary site for enzymatic degradation, particularly by aminopeptidases that cleave the Tyr¹-Gly² bond. nih.gov Therefore, modifications at the N-terminal α-amino group are a key strategy for enhancing peptide stability.

Acetylation and Acylation : The addition of an acetyl group (acetylation) or other acyl groups to the N-terminus removes the positive charge and can sterically hinder the approach of aminopeptidases. sigmaaldrich.comnih.gov N-terminal acetylation has been shown to impart significant proteolytic stability to both Met-enkephalin and Leu-enkephalin against the action of aminopeptidase (B13392206) M. nih.gov Furthermore, studies involving the attachment of various small, hydrophobic acyl moieties (e.g., a pivaloyl group) to the N-terminus of Leu-enkephalin analogues have been conducted to improve stability and permeability. nih.gov

Lipidic Side Chains : Conjugating lipidic or fatty acid side chains to the N-terminus is a strategy to increase the lipophilicity of the peptide. This can enhance cell membrane permeability and may promote binding to plasma proteins, potentially extending the peptide's half-life in circulation.

The table below provides examples of N-terminal modifications and their observed effects.

AnalogueModificationObserved Effect
Met-enkephalin / Leu-enkephalinN-terminal AcetylationEnhanced stability against aminopeptidase M nih.gov
Leu-enkephalinN-terminal Acylation (e.g., pivaloyl)Designed to improve stability and permeability nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Key findings from SAR studies on this compound analogues include:

Position 1 (Tyr¹) : The phenolic hydroxyl group and the free amino group of Tyrosine are considered essential for opioid activity. ias.ac.in However, some substitutions, such as with the non-natural amino acid Cpa, can be tolerated and even enhance selectivity for the δ-opioid receptor, indicating that the primary requirement is a specific pharmacophoric arrangement rather than the exact Tyr structure. nih.gov

Position 2 (Gly²) : This position is highly sensitive to modification. As previously noted, replacing the achiral Glycine with a D-amino acid is a consistently effective strategy for increasing potency by conferring resistance to aminopeptidases. ias.ac.inias.ac.in

Position 3 (Gly³) : The Glycine at this position is important for maintaining the conformational flexibility needed for the peptide to adopt its bioactive fold, often proposed to be a β-turn.

Position 4 (Phe⁴) : The aromatic side chain of Phenylalanine is a critical component of the pharmacophore, engaging in hydrophobic interactions with the opioid receptor.

Terminal Modifications : Both N-terminal acylation/acetylation and C-terminal amidation are crucial for preventing enzymatic degradation and are common features in potent, stable analogues. nih.govnih.govnih.gov

Backbone Conformation : Modifications that constrain the peptide's conformation, such as cyclization or the introduction of amide bond isosteres, have demonstrated that a specific three-dimensional structure is necessary for high-affinity receptor binding and agonist activity. nih.govresearchgate.net For instance, the activity of a Phe-psi[CH₂S]-Leu analogue suggests that a β-turn structure may not be an absolute requirement for agonist activity in the GPI assay. nih.gov

Translational Research and Therapeutic Horizons

Potential for Novel Analgesic Therapies

The quest for potent analgesics with improved safety profiles has renewed interest in endogenous opioid peptides like Leucine (B10760876) enkephalin. nih.gov As a naturally occurring ligand for opioid receptors, particularly the delta-opioid receptor, Leucine enkephalin is considered a promising alternative for pain treatment. nih.govnih.gov However, its therapeutic application has been historically hindered by inherent biochemical properties, including low membrane permeability and rapid degradation by proteases, resulting in a very short in vivo half-life of approximately two minutes. nih.gov

To overcome these challenges, research has focused on developing novel analogues and delivery systems. Strategies include creating prodrugs and lipophilic derivatives to enhance stability and facilitate passage across the blood-brain barrier. nih.govnih.gov

Prodrug Development: One notable advancement is the development of KK-103, a prodrug of Leucine-enkephalin. nih.gov This modification was designed to increase plasma stability, leading to enhanced systemic absorption and brain uptake after administration. nih.gov In preclinical murine models, subcutaneously administered KK-103 demonstrated a tenfold improvement in antinociception compared to Leucine-enkephalin itself. nih.gov

Novel Delivery Systems: Another innovative approach involves encapsulating Leucine-enkephalin in a Molecular Envelope Technology (MET). This system uses a modified chitosan (B1678972) derivative to create "protected" nanoparticles, which can be delivered intranasally. virpaxpharma.com This method increases the residence time in the nasal passages, promoting delivery to the central nervous system via the olfactory route and potentially preventing enzymatic degradation. virpaxpharma.com In a preclinical anti-hyperalgesia model, this formulation showed a significant dose-dependent effect in reducing hypersensitivity compared to a placebo. virpaxpharma.com

These research avenues are paving the way for Leucine enkephalin-based compounds to become viable therapeutic options for managing both acute and chronic pain. virpaxpharma.com

A significant driver of research into Leucine enkephalinamide and its analogues is the potential to develop analgesics that circumvent the severe adverse effects associated with conventional mu-opioid receptor agonists like morphine. nih.gov These side effects, including respiratory depression, the development of physical dependence, and tolerance, are major public health concerns. nih.govnih.gov

Preclinical studies on novel Leucine-enkephalin formulations and prodrugs have shown promising results in this regard. The activation of delta and kappa opioid receptors by enkephalins is believed to provide analgesic benefits while sparing the toxicities associated with mu-opioid receptor agonism. virpaxpharma.com

Research on the prodrug KK-103 in murine models has provided direct evidence supporting this hypothesis. In direct contrast to morphine, KK-103 was found to be longer-lasting and, crucially, did not induce respiratory depression, physical dependence, or tolerance. nih.gov Similarly, preclinical data for MET-encapsulated Leucine-enkephalin suggests a clear analgesic effect with minimal adverse effects noted in animal models, specifically showing a lack of significant opioid tolerance or drug liking. virpaxpharma.com These findings underscore the potential for Leucine enkephalin-based therapies to offer a safer, non-addictive alternative for pain management. nih.govvirpaxpharma.com

CompoundModel/TestKey FindingAdverse Effect Profile
KK-103 (Leu-ENK Prodrug)Murine Hot-Plate ModelShowed 10-fold improved antinociception compared to Leu-ENK. nih.govDid not induce respiratory depression, physical dependence, or tolerance in contrast to morphine. nih.gov
KK-103 (Leu-ENK Prodrug)Murine Formalin ModelReduced licking and biting time to ~50% relative to the vehicle group. nih.govN/A
MET-Encapsulated L-ENKRat CFA Anti-Hyperalgesia ModelSignificantly decreased hypersensitivity compared to control at a 30 mg/kg dose. virpaxpharma.comPreclinical data supports analgesia without significant opioid tolerance or drug liking. virpaxpharma.com
MorphineMurine Hot-Plate ModelRapid onset, reaching 87%MPE within 15 minutes, but effect declined sharply after 2 hours. nih.govAssociated with respiratory depression, dependence, and tolerance. nih.gov

Therapeutic Exploration in Neuropsychiatric Disorders

The distribution of enkephalins and their receptors throughout the central nervous system, including key areas of the limbic system, suggests a significant role in modulating mood, stress, and emotional states. nih.govnih.gov This has prompted researchers to investigate the therapeutic potential of this compound in a range of neuropsychiatric conditions.

Emerging research implicates the enkephalin system as a major component of stress resilience circuitry. nih.gov Studies using animal models that mimic aspects of PTSD have revealed a dynamic relationship between stress and brain enkephalin levels. For instance, inescapable stress induced by footshocks was reported to increase brain levels of enkephalins. nih.gov Another study observed a decrease in enkephalin immunoreactivity in the rat hypothalamus following similar stress. nih.gov The metabolism of enkephalins also appears to be affected by stress; after acute restraint stress, enkephalin-degrading activity was found to be reduced in the amygdala, a brain region central to fear processing. nih.gov These findings suggest that dysregulation of the enkephalin system may be involved in the pathophysiology of PTSD and that modulating this system could be a novel therapeutic strategy.

The link between the enkephalin system and mood regulation has led to investigations into its role in depression and anxiety. Leucine enkephalin, as an endogenous delta-opioid receptor agonist, is known to be involved in controlling mood. nih.gov Preclinical research has demonstrated that the stabilized Leucine-enkephalin prodrug, KK-103, produces not only analgesic effects but also antidepressant-like activity. nih.gov This dual action is particularly relevant given the high comorbidity of chronic pain and depression. nih.gov The development of compounds that can simultaneously address both conditions through the enkephalin system represents a significant therapeutic horizon.

The opioid system is central to the neurobiology of addiction, and enkephalins play a complex role in this process. nih.gov Research has explored the interaction between Leucine enkephalin and substances of abuse, such as ethanol (B145695). One study investigated the effect of Leucine enkephalin on behavioral depression caused by ethanol in mice. nih.gov The results showed that Leucine enkephalin could counteract the depression of motor activity induced by a depressant dose of ethanol, particularly in female mice. nih.gov This suggests that Leucine enkephalin may affect systems involved in behavioral depression differently than ethanol and indicates a potential for enkephalin-based compounds to antagonize some effects of alcohol. nih.gov This line of inquiry opens up possibilities for developing novel interventions for substance use disorders.

Applications in Other Disease States

The therapeutic potential of this compound and related compounds extends beyond pain and neuropsychiatric disorders. The widespread distribution of opioid receptors suggests that enkephalins may have roles in a variety of other physiological and pathological processes. nih.gov

Neuroprotection: An emerging area of interest is the neuroprotective role of enkephalins. Studies have suggested that enkephalins can reduce the neuronal damage caused by excessive glutamate (B1630785) release and can attenuate oxidative stress in the central nervous system following events like a stroke or in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.com

Inflammatory Bowel Disease: Research dating back to the 1980s has explored a link between enkephalins and Crohn's disease. mdpi.com Studies have found that while the density of Leucine-enkephalin fibers in the myenteric plexus may not differ, the vesicle content of these fibers was significantly lower in affected colonic samples from patients with the disease. mdpi.com This suggests a potential role for enkephalin dysregulation in the pathophysiology of inflammatory bowel conditions.

Other Pain Syndromes: The analgesic properties of enkephalin-related compounds are being considered for other complex pain conditions. For example, delta-enkephalinase inhibitors (DENKIs), which prevent the breakdown of endogenous enkephalins, have been suggested as excellent candidates for managing the pain associated with migraines. mdpi.com

Disorder AreaPotential Application/FindingSupporting Evidence
Post-Traumatic Stress Disorder (PTSD)Enkephalin levels and metabolism are altered by inescapable stress in key brain regions like the amygdala and hypothalamus. nih.govPreclinical models mimicking PTSD show changes in ENK levels and degrading activity. nih.gov
DepressionA stabilized prodrug of Leucine-enkephalin (KK-103) demonstrated antidepressant-like activity in preclinical models. nih.govDirect observation of antidepressant effects in animal studies. nih.gov
Addiction (Ethanol)Leucine enkephalin was shown to counteract ethanol-induced behavioral depression in mice. nih.govStudy on spontaneous locomotor activity in mice after ethanol and LNK administration. nih.gov
Neurodegenerative DiseasesEnkephalins may offer neuroprotection by reducing glutamate toxicity and oxidative stress. mdpi.comResearch suggests a role in mitigating neuronal damage in models of stroke, Alzheimer's, and Parkinson's disease. mdpi.com
Crohn's DiseaseReduced vesicle content of Leu-ENK was observed in affected colonic samples. mdpi.comImmunohistochemical studies of human colonic tissue. mdpi.com

Inflammatory Conditions

This compound, as part of the endogenous opioid peptide family, demonstrates significant immunomodulatory activity. Research indicates that enkephalins can exert a dual, dose-dependent effect on immune responses. nih.gov While high doses have been shown to suppress immune inflammatory reactions, low doses may potentiate these responses. nih.gov Specifically, high doses of the related methionine-enkephalin have been found to suppress reactions such as systemic anaphylactic shock, Arthus reactions, and delayed-type hypersensitivity. nih.gov

The therapeutic potential of Leucine enkephalin extends to inflammatory diseases of the gastrointestinal tract. Studies have proposed its application as an oral therapeutic for conditions like Crohn's disease. frontiersin.org However, the rapid degradation of this pentapeptide in the gastrointestinal tract presents a major hurdle. To overcome this, research is exploring strategies like hydrophobic ion-pairing to enhance its stability and enable effective oral delivery for treating such inflammatory conditions. frontiersin.org

Cancer Research and Pain Management in Oncology

The management of cancer-related pain is a critical aspect of oncology, and enkephalin analogues represent a promising therapeutic avenue. nih.gov Unlike conventional opioids such as morphine, which primarily target mu-opioid receptors, some enkephalin analogues show a preference for delta-opioid receptors. nih.gov This differential receptor affinity could lead to potent analgesia with a more favorable side-effect profile.

A clinical study involving cancer patients with chronic pain who had developed tolerance to systemic opiates investigated the analgesic effects of intrathecally administered D-Ala-D-Leu-enkephalin (DADL), a stable analogue of leucine enkephalin. The study found that DADL produced effective pain relief in this difficult-to-treat patient population. nih.gov In a comparative analysis, total pain relief was greater with DADL than with morphine in 6 out of 10 patients, while side effects were similar for both drugs. nih.gov

Furthermore, preclinical research into novel prodrugs of Leucine-enkephalin, such as KK-103, has shown significant potential. In murine models, KK-103 demonstrated a tenfold improvement in antinociception compared to Leucine-enkephalin. viamedica.pl Crucially, this prodrug did not appear to induce respiratory depression, physical dependence, or tolerance, which are major drawbacks associated with long-term morphine use. viamedica.plnih.gov These findings suggest that Leucine enkephalin-based therapies could become a safer and effective alternative for managing chronic cancer pain. viamedica.plnih.gov

ParameterFindingSource
Patient Population10 tolerant cancer patients with chronic pain nih.gov
Analgesic EfficacyDADL produced analgesia in all patients. nih.gov
Superior Pain ReliefGreater with DADL in 6 patients, equal in 1, less in 3 compared to Morphine. nih.gov
Side EffectsSimilar for both DADL and Morphine, with drowsiness being most common. nih.gov

Metabolic Diseases (e.g., Type 2 Diabetes, Obesity)

The direct role of the neuropeptide this compound in metabolic diseases is not extensively documented. However, research into the broader family of endogenous opioid peptides, including enkephalins, indicates their involvement in regulating feeding, energy balance, and glucose homeostasis. nih.govviamedica.pl Opioid transmission has long been implicated in the control of food intake, and enkephalins are thought to play a role in setting the motivational tone for feeding behavior. nih.gov

Studies using knockout mice lacking the gene for enkephalin (preproenkephalin) have explored its role in diet-induced metabolic changes. While some research found that enkephalin-deficient mice were resistant to diet-induced obesity, another study observed no significant difference in body weight or food intake compared to wildtype controls when fed a high-fat diet. viamedica.pl However, the latter study did find that enkephalin-deficient mice exposed to a high-fat diet showed impaired glucose tolerance and reduced insulin (B600854) sensitivity. viamedica.pl This suggests that endogenous enkephalins may offer a protective effect against the negative impacts of a high-fat diet on glucose regulation. viamedica.pl Additionally, some studies have noted higher levels of Met-enkephalin in obese individuals compared to lean controls. nih.gov

Advanced Delivery Systems for this compound and Analogues

The therapeutic application of this compound is significantly hampered by its poor metabolic stability, with a very short in vivo half-life, and its inability to cross the blood-brain barrier. viamedica.pl To overcome these challenges, various advanced delivery systems are under investigation.

Nanoparticle Encapsulation and Molecular Envelope Technology (MET)

Nanoparticle-based formulations offer a promising strategy to protect peptides from enzymatic degradation and improve their bioavailability. Molecular Envelope Technology (MET) is one such platform that utilizes biocompatible polymers which self-assemble into nano-sized particles. wikipedia.org These nanoparticles can encapsulate peptide drugs like this compound, creating a protective envelope that aids in solubilizing the drug and increasing its availability at the target site. wikipedia.org This technology is engineered to enhance transport across biological barriers, including for oral or nose-to-brain delivery. wikipedia.org The dynamic nature of drug encapsulation in MET allows for both high loading efficiency and rapid release at the target. wikipedia.org

Intranasal Administration Routes for Brain Delivery

Intranasal delivery is a non-invasive method that offers a direct pathway to the central nervous system, bypassing the formidable blood-brain barrier. johnshopkins.edupharmainfonepal.com This route leverages the olfactory and trigeminal nerves, which provide a direct connection between the nasal cavity and the brain. johnshopkins.edu Administering this compound via this route could allow the peptide to reach its central targets and exert its analgesic effects without the need for systemic administration and the associated risk of peripheral side effects. pharmainfonepal.com However, the nasal mucosa contains degrading enzymes, which necessitates the use of advanced formulations, such as those created with Molecular Envelope Technology, to protect the peptide and facilitate its uptake. wikipedia.org

Bioconjugate Strategies (e.g., Squalene (B77637) Conjugation)

Bioconjugation involves covalently linking the peptide to another molecule, such as a lipid, to improve its pharmacokinetic properties. A notable example is the conjugation of Leucine-enkephalin (LENK) to squalene (SQ), a natural lipid precursor to cholesterol. nih.gov The resulting LENK-SQ bioconjugate can self-assemble into nanoparticles in water. nih.gov This strategy has been shown to effectively prevent the rapid degradation of LENK in plasma and prolong its analgesic effects in animal models. nih.gov Researchers have also designed different chemical linkers (e.g., dioxycarbonyl, diglycolic, amide) to connect the peptide and the lipid, which allows for controlled release of the active peptide. nih.gov This approach represents a versatile platform to make rapidly metabolized neuropeptides pharmacologically effective. nih.gov

Delivery StrategyMechanism of ActionKey AdvantagesSupporting Evidence
Nanoparticle Encapsulation (MET)Encapsulates peptide in self-assembling biocompatible polymer nanoparticles.Protects from degradation; enhances solubility and transport across barriers. wikipedia.org
Intranasal AdministrationDelivers drug directly to the CNS via olfactory/trigeminal nerves.Bypasses the blood-brain barrier; non-invasive; reduces systemic exposure. johnshopkins.edupharmainfonepal.com
Bioconjugation (Squalene)Covalently links peptide to squalene, forming self-assembling nanoparticles.Prevents plasma degradation; prolongs analgesic effect; allows controlled release. viamedica.plnih.gov

Future Directions and Emerging Research Areas

Elucidation of Epigenetic Mechanisms Regulating Leucine (B10760876) Enkephalinamide Effects

The long-term effects of endogenous peptides like Leucine enkephalinamide may be mediated, in part, through epigenetic modifications. These changes, which include DNA methylation, histone modification, and non-coding RNA regulation, can alter gene expression without changing the DNA sequence itself. Future research is poised to unravel how this compound might induce such changes, influencing neuronal function, pain perception, and mood.

Studies on related molecules offer a glimpse into this potential. For instance, research on the amino acid leucine has shown that early life nutritional programming can lead to changes in DNA methylation, particularly in genes related to the mTOR signaling pathway, which is crucial for protein synthesis and cell growth. nih.gov This suggests a plausible mechanism where this compound, or its constituent amino acid, could similarly influence epigenetic landscapes. Investigating the impact of this compound on the methylation status of genes encoding for opioid receptors or key signaling proteins could provide insights into its lasting physiological effects.

Future studies in this area will likely involve:

DNA Methylation Profiling: Assessing genome-wide methylation patterns in response to this compound administration to identify specific genes and pathways that are epigenetically regulated.

Histone Modification Analysis: Examining changes in histone acetylation and methylation, which can affect chromatin structure and gene accessibility, following exposure to the peptide.

Non-coding RNA Expression: Investigating alterations in the expression of microRNAs and other non-coding RNAs that can regulate the translation of target mRNAs involved in opioid signaling.

Integration with Advanced "Omics" Technologies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for a systems-level understanding of the biological effects of this compound. Leucine enkephalin is already widely utilized as a peptide standard for calibration in mass spectrometry, a cornerstone technique for both proteomics and metabolomics. researchgate.netproteochem.comnih.gov This foundational role can be expanded to explore its broader biological impact.

Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), are sensitive methods for the quantitative analysis of Leucine enkephalin in biological samples like human plasma. nih.gov This capability is crucial for pharmacokinetic studies and for understanding the peptide's stability and distribution.

The integration of these technologies will enable researchers to:

Proteomics: Identify global changes in protein expression in neuronal and other tissues following this compound treatment. This can reveal novel downstream targets and signaling cascades.

Metabolomics: Analyze shifts in metabolic profiles to understand how this compound affects cellular energy and neurotransmitter metabolism.

Transcriptomics: Use RNA sequencing to determine how this compound alters gene expression patterns, providing a comprehensive view of the cellular response.

By combining these multi-omics datasets, researchers can construct detailed models of the molecular networks modulated by this compound, leading to a more holistic understanding of its function.

Refined Computational Modeling of Peptide-Receptor Dynamics

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the interaction between flexible peptides like enkephalins and their receptors. henrik-christiansen.de These simulations provide insights into the conformational changes that occur upon binding, which are difficult to capture through experimental methods alone.

Numerous computational studies have explored the conformational preferences of Leucine enkephalin in different environments, such as in water and dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov These simulations have shown that the peptide is highly flexible in aqueous solutions, existing as an ensemble of different conformations, while it may adopt more ordered structures in other solvents. nih.govnih.govrug.nl Understanding this flexibility is key, as the peptide must adopt a specific "bioactive conformation" to bind effectively to its opioid receptor. acs.org

Future refinements in this area will likely focus on:

Enhanced Sampling Techniques: Employing advanced simulation methods like replica exchange MD to more thoroughly explore the conformational landscape of this compound and its binding to opioid receptors. sanbonmatsu.org

More Accurate Force Fields: Developing and utilizing more precise force fields that can better capture the subtle energetic details of peptide-receptor interactions.

Integration with Experimental Data: Combining simulation data with experimental results from techniques like NMR spectroscopy to build more accurate and predictive models of the binding process. acs.org

These refined models will be crucial for the rational design of new synthetic analogues with improved binding affinity, selectivity, and stability.

Development of Multi-Targeting Approaches for Enhanced Therapeutic Efficacy

The traditional "one-drug, one-target" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. darpa.mil Consequently, there is growing interest in developing multi-target ligands that can modulate several targets simultaneously to achieve enhanced therapeutic effects and potentially reduce side effects. darpa.milmdpi.com

For pain management, a multi-target approach involving opioid receptors and other systems could be particularly beneficial. For example, researchers are designing hybrid peptides that combine an opioid pharmacophore, derived from enkephalins, with a sequence that targets another receptor, such as the neurotensin receptor. acs.org This strategy aims to produce potent analgesia with an improved side-effect profile compared to conventional opioids.

Another innovative strategy is the development of chemical delivery systems (CDS) that can transport enkephalin analogues across the blood-brain barrier. nih.gov These systems use a lipophilic, bioreversible carrier to deliver the peptide to the central nervous system, where it is then released to exert its effect. nih.gov This approach enhances the therapeutic efficacy of peptides that would otherwise have poor brain penetration.

The table below summarizes examples of multi-targeting strategies relevant to this compound.

StrategyDescriptionPotential Advantage
Hybrid Peptides A single molecule is designed to interact with multiple receptors (e.g., opioid and neurotensin receptors). acs.orgEnhanced therapeutic efficacy, potentially with a better side-effect profile.
Chemical Delivery Systems (CDS) A peptide is conjugated to a carrier molecule to improve its delivery to the target site (e.g., the brain). nih.govIncreased bioavailability and targeted action of the therapeutic peptide.
Enzyme Inhibitors Co-administration of the peptide with an inhibitor of enzymes that degrade it (e.g., enkephalinase inhibitors). nih.govProlonged duration of action of the endogenous or administered peptide.

Investigation of Sex-Dependent Pharmacological Responses

There is a growing body of evidence indicating significant sex differences in the response to opioids, from pain perception and analgesia to the development of tolerance and dependence. nih.govmdpi.com These differences are influenced by gonadal hormones, which can affect the expression and function of opioid peptides and their receptors. nih.gov

For instance, studies in animal models have shown sex-dependent effects of Leucine enkephalin on motor activity. nih.gov One study found that Leucine enkephalin produced behavioral depression in male mice but not in females. nih.gov Furthermore, research on enkephalinase inhibitors, which increase the levels of endogenous enkephalins, has revealed that their antinociceptive effects can be greater in males than in females, with these differences being linked to the delta-opioid receptor system. nih.gov

These findings underscore the importance of considering sex as a biological variable in the pharmacological investigation of this compound. Future research in this area should include:

Direct Comparative Studies: Conducting preclinical and clinical studies that are specifically designed to compare the pharmacokinetics and pharmacodynamics of this compound in both males and females.

Hormonal Influence: Investigating the role of estrogen, testosterone, and other hormones in modulating the effects of this compound.

Mechanistic Studies: Exploring the molecular and cellular mechanisms that underlie the observed sex-dependent differences in response.

A better understanding of these sex-based differences is crucial for the development of personalized and more effective therapeutic strategies for all patients.

The table below highlights key findings on sex-dependent responses related to the enkephalin system.

Compound/SystemObservationSpecies
Leucine enkephalin Exerted behavioral depression in male but not female mice. nih.govMouse
Enkephalinase Inhibitor (SCH 34826) Had significantly greater antinociceptive effects in male than female mice, linked to delta-opioid mechanisms. nih.govDeer Mouse
Opioid System (General) Abundant data indicate sex differences in endogenous opioid peptides and receptors, leading to functional differences. nih.govVarious (Human and Animal)
Leu-enkephalin Neurons of castrated male rats were more responsive to Leu-enkephalin compared to castrated females. nih.govRat

Q & A

Q. How should researchers evaluate conflicting data on this compound’s receptor selectivity and study limitations?

  • Methodological Answer : Systematic reviews using PRISMA guidelines consolidate findings across assays (e.g., GPI, MVD, binding). Sensitivity analysis identifies outliers due to assay variability (e.g., tissue source, ligand purity). Limitations (e.g., lack of in vivo δ-receptor data) are addressed via conditional knockout models or positron emission tomography (PET) imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucine enkephalinamide
Reactant of Route 2
Leucine enkephalinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.